molecular formula C16H18FN3O2 B032265 Retigabine CAS No. 150812-12-7

Retigabine

Número de catálogo: B032265
Número CAS: 150812-12-7
Peso molecular: 303.33 g/mol
Clave InChI: PCOBBVZJEWWZFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Retigabine (also known as Ezogabine) is a first-in-class, neuronal potassium channel opener specifically developed for research into neurological pathways. Its primary mechanism of action involves the positive modulation of KCNQ (Kv7) family voltage-gated potassium channels, particularly the KCNQ2/KCNQ3 subtypes. By enhancing the M-current, a potassium current that regulates neuronal excitability, this compound induces membrane hyperpolarization, thereby reducing neuronal firing and acting as a potent anticonvulsant. This unique mechanism has established it as an invaluable tool in neuroscience research for studying epilepsy, neuronal hyperexcitability, and the physiological roles of KCNQ channels. Beyond its initial application, this compound is widely used in preclinical studies to investigate potential therapeutic avenues for a range of conditions involving neuronal network dysfunction, including neuropathic pain, anxiety, and migraine. Its well-characterized profile facilitates research into synaptic transmission, network synchronization, and the development of novel antiepileptic drugs. This product is supplied for laboratory research applications only.

Propiedades

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBBVZJEWWZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164615
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to slightly colored crystalline powder

CAS No.

150812-12-7
Record name Retigabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150812-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezogabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezogabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EZOGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

138-145 °C
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mecanismo De Acción

Action Environment

It’s also important to note that this compound was withdrawn from clinical use due to its multiple adverse effects in clinical phase III trials. Therefore, the safety and efficacy of this compound can be influenced by these factors.

Análisis Bioquímico

Dosage Effects in Animal Models

This compound has activity in a broad range of animal models of epilepsy. It is also effective in several preclinical pain models. The maximal tolerated dose for most patients is 1,200 mg/day.

Actividad Biológica

Retigabine, also known as ezogabine, is a compound primarily recognized for its anticonvulsant properties, particularly in the treatment of epilepsy. Its mechanism of action involves the modulation of voltage-gated potassium (K_V) channels, specifically K_V7 channels, which play a crucial role in neuronal excitability. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and potential applications beyond epilepsy.

This compound functions as a selective opener of K_V7 channels (also known as KCNQ channels), which are essential for stabilizing the resting membrane potential and reducing neuronal excitability. The activation of these channels leads to hyperpolarization of neurons, thereby decreasing the likelihood of seizure activity. Additionally, this compound has been shown to interact with other ion channels, including K_V2.1 channels, which may contribute to its neuroprotective effects by inhibiting apoptosis in neurons .

Key Effects on Ion Channels

  • K_V7 Channels : Opens at low micromolar concentrations (1-6 μM), leading to enhanced neuronal stability.
  • K_V2.1 Channels : Inhibition observed at higher concentrations (0.3-3 μM), with partial reversibility.
  • GABA_A Receptors : Modulates tonic and phasic currents, enhancing inhibitory neurotransmission under certain conditions .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in reducing seizure frequency among patients with drug-resistant epilepsy. A notable Phase III trial demonstrated significant improvements in seizure control when compared to placebo:

Dosage (mg/day) Median % Reduction in Seizure Frequency Responder Rate (≥50% Reduction)
60023%23%
90029%32%
120035%33%
Placebo13%16%

The results indicated a clear dose-response relationship, with higher doses yielding greater reductions in seizure frequency and improved responder rates .

Case Studies

  • Long-term Efficacy : In a follow-up study involving an open-label extension phase, patients who continued this compound treatment for nearly one year maintained a significant reduction in seizure frequency observed during the initial double-blind period .
  • Safety Profile : While generally well-tolerated, this compound has been associated with side effects such as dizziness and somnolence. Notably, safety concerns regarding retinal pigmentation led to its withdrawal from the market in 2017 .

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects beyond its anticonvulsant activity. Studies indicate that this compound's inhibition of K_V2.1 channels could play a role in preventing neuronal apoptosis, offering potential therapeutic avenues for conditions characterized by neuronal loss or degeneration .

Aplicaciones Científicas De Investigación

Antiepileptic Applications

Retigabine has been approved as adjunctive therapy for adults with partial-onset seizures. Its efficacy has been demonstrated across various animal models of epilepsy, including:

  • Generalized Tonic–Clonic Seizures
  • Partial Seizures
  • Absence Seizures

Efficacy in Animal Models

Research indicates that this compound effectively reduces seizure frequency and severity across multiple models resistant to conventional AEDs. Its unique mechanism allows it to work synergistically with other antiepileptic medications .

Study Model Findings
Sokal et al. (2012)Various animal modelsDemonstrated broad-spectrum anticonvulsant efficacy
Nehlig et al. (2006)Maximal electroshockSignificant reduction in seizure activity

Neuropathic Pain Management

Recent studies have highlighted this compound's potential in alleviating neuropathic pain conditions characterized by hyperexcitability of sensory neurons. It has shown promise in relieving pain-like behaviors such as hyperalgesia and allodynia in various animal models.

Mechanisms in Pain Relief

This compound's ability to modulate neuronal excitability makes it a candidate for treating chronic pain conditions that do not respond well to traditional analgesics. The drug has been effective in models of diabetic neuropathy and nerve injury .

Study Model Findings
Nehlig et al. (2006)Diabetic neuropathy modelReduced pain-like behaviors significantly
Large et al. (2012)Nerve injury modelDemonstrated analgesic properties

Anxiety Disorders

Emerging evidence suggests that this compound may also be beneficial in treating anxiety disorders due to its effects on neuronal excitability.

Research Insights

In preclinical studies, this compound has been shown to reduce anxiety-like behaviors in animal models, indicating its potential as a therapeutic agent for anxiety disorders.

Study Model Findings
Nehlig et al. (2006)Mouse marble burying testDose-dependent reduction in anxiety behaviors
Large et al. (2012)Zero maze testSignificant anxiolytic effects observed

Case Studies and Clinical Applications

Clinical trials have demonstrated that this compound is well-tolerated at therapeutic doses ranging from 600 to 1200 mg/day, with minimal adverse effects such as dizziness and somnolence reported . Its rapid absorption and distribution further support its use in clinical settings.

Notable Case Studies

  • A clinical trial involving patients with refractory focal epilepsy showed significant seizure reduction when this compound was added to their existing treatment regimen.
  • In a study focusing on neuropathic pain, patients reported substantial relief from chronic pain symptoms after treatment with this compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Retigabine vs. Flupirtine :
Both drugs are Kv7.2/Kv7.3 activators, but this compound exhibits higher selectivity for neuronal M-channels. Flupirtine, primarily an analgesic, weakly activates Kv7.2–7.5 and also modulates GABAₐ receptors. This compound’s binding site is within the S5–S6 pore domain, while flupirtine shares this site but with lower potency .

This compound vs. ICA73: ICA73, a newer Kv7 opener, targets the voltage sensor domain (S4) rather than the pore. This distinct mechanism reduces off-target effects on non-neuronal Kv7 subtypes (e.g., cardiac Kv7.1) and enhances state-dependent activation .

This compound vs. Endocannabinoids (e.g., ARA-S): Arachidonoyl-L-serine (ARA-S) activates M-channels via a lipid-sensing pathway distinct from this compound. Co-application with this compound synergistically enhances KV7.2/7.3 currents while minimizing effects on KV7.4/7.5, improving subtype selectivity .

Pharmacological Profiles

Compound EC₅₀ (KV7.2/7.3) Key Targets Clinical Status
This compound 1.9 µM KV7.2–7.5, GABAₐ receptors Withdrawn (2017)
Flupirtine ~10 µM KV7.2–7.5, GABAₐ receptors Restricted use (EU)
ICA73 3.2 µM KV7.2–7.3 (voltage sensor) Preclinical
ARA-S 2.5 µM KV7.2/7.3 (lipid pathway) Experimental
HN37 (derivative) 24 nM KV7.2/7.3 Phase I trials (China)

EC₅₀ values from *Xenopus oocyte electrophysiology *.

Metabolic and Pharmacokinetic Differences

  • This compound : Metabolized via N-glucuronidation (UGT1A1/1A4) and N-acetylation, with enterohepatic recycling in humans and dogs. Protein binding exceeds 80%, and dose-proportional kinetics (100–700 mg/day) minimize drug interactions .
  • Flupirtine : Undergoes hepatic CYP3A4 metabolism, increasing interaction risks with enzyme inducers/inhibitors.
  • RL-81/60: Novel derivatives exhibit enhanced metabolic stability (e.g., resistance to photodegradation) and longer half-lives .

Adverse Effects and Toxicity

This compound’s toxicity likely arises from chronic Kv7 activation (e.g., bladder dysfunction) and off-target inhibition of KV2.1 at high concentrations (>100 µM) .

Q & A

Q. What experimental considerations are critical when handling Retigabine in vitro?

this compound’s solubility in DMSO (≥12.95 mg/mL) and storage at -20°C are essential to maintain stability and avoid degradation . When designing assays, control for solvent effects (e.g., DMSO concentration ≤0.1% to prevent cytotoxicity). Purity (>98%) must be verified via COA and SDS documentation, with batch-specific QC data to ensure reproducibility . For electrophysiological studies, dissolve this compound in aqueous buffers post-DMSO dilution to avoid interference with ion channel measurements.

Q. What validated assays are used to quantify this compound’s activation of KCNQ potassium channels?

  • Voltage-clamp electrophysiology : Measure KCNQ current amplitude changes at varying this compound concentrations (e.g., 1–30 µM) in transfected HEK-293 cells or native tissues.
  • Concentration-response curves : Fit data to the Hill equation to calculate EC₅₀ and efficacy .
  • Action potential duration assays : In cardiomyocytes or skeletal muscle preparations, assess shortening of action potentials as a functional readout .

Q. How should researchers address conflicting data on this compound’s efficacy across experimental models?

  • Cross-validation : Compare results from heterologous expression systems (e.g., HEK cells) with native tissue models (e.g., mouse skeletal muscle) to identify model-specific biases .
  • Standardized protocols : Adopt consistent stimulation frequencies and buffer compositions (e.g., extracellular K⁺ levels) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and identify moderators (e.g., species, dosing regimens) .

Advanced Research Questions

Q. What mechanisms explain this compound’s in vivo lack of functional improvement despite in vitro efficacy?

  • CNS side effects : this compound’s activation of neuronal KCNQ channels may counteract peripheral benefits. Use conditional knockout models (e.g., muscle-specific KCNQ expression) to isolate targets .
  • Dynamic clamp simulations : Introduce synthetic KCNQ-like currents into myocytes to test whether augmenting K⁺ efflux alone suffices to reduce hyperexcitability .
  • Pharmacokinetic profiling : Measure tissue-specific drug concentrations via LC-MS to assess bioavailability discrepancies between in vitro and in vivo systems .

Q. How can researchers optimize protocols for this compound in chronic disease models?

  • Dose escalation studies : Start with 5 mg/kg (mouse) and monitor adverse effects (e.g., sedation) using open-field tests. Adjust dosing intervals based on drug half-life (t₁/₂ ~2–4 hrs in rodents) .
  • Combination therapies : Co-administer this compound with Na⁺ channel blockers (e.g., mexiletine) to test synergistic effects on muscle excitability. Use factorial experimental designs to isolate interactions .

Q. What statistical frameworks reconcile contradictory findings in this compound studies?

  • Sensitivity analysis : Rank-order variables (e.g., temperature, pH) by their impact on this compound’s EC₅₀ using Monte Carlo simulations .
  • Bayesian hierarchical modeling : Integrate prior data (e.g., in vitro EC₅₀ distributions) to refine posterior estimates of in vivo efficacy .

Data Management and Reproducibility

Q. How should researchers document this compound-related data for FAIR compliance?

  • Metadata standards : Include batch-specific purity, solvent details, and storage conditions using ISA-Tab format .
  • Machine-readable structures : Provide this compound’s SMILES string (CCO/C(O)=N/C1=C(N)C=C(NCC2=CC=C(F)C=C2)C=C1) and InChIKey in supplementary files .
  • Repository deposition : Upload raw electrophysiology traces to Zenodo or Figshare with CC-BY licenses .

Table: Key Chemical and Experimental Parameters for this compound

ParameterValue/DescriptionReference
Molecular weight303.33 g/mol
Solubility (DMSO)≥12.95 mg/mL
Storage conditions-20°C, desiccated
In vitro EC₅₀ (KCNQ2/3)1.9 µM (HEK-293 cells)
In vivo effective dose (mouse)10–15 mg/kg (intraperitoneal)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retigabine
Reactant of Route 2
Retigabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.